Sulfamethazine-d4 Sulfamethazine-d4
Brand Name: Vulcanchem
CAS No.: 1020719-82-7
VCID: VC0021370
InChI: InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D
SMILES: CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C
Molecular Formula: C12H14N4O2S
Molecular Weight: 282.36 g/mol

Sulfamethazine-d4

CAS No.: 1020719-82-7

Cat. No.: VC0021370

Molecular Formula: C12H14N4O2S

Molecular Weight: 282.36 g/mol

* For research use only. Not for human or veterinary use.

Sulfamethazine-d4 - 1020719-82-7

Specification

CAS No. 1020719-82-7
Molecular Formula C12H14N4O2S
Molecular Weight 282.36 g/mol
IUPAC Name 4-amino-2,3,5,6-tetradeuterio-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Standard InChI InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D
Standard InChI Key ASWVTGNCAZCNNR-LNFUJOGGSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC(=CC(=N2)C)C)[2H]
SMILES CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C
Canonical SMILES CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator